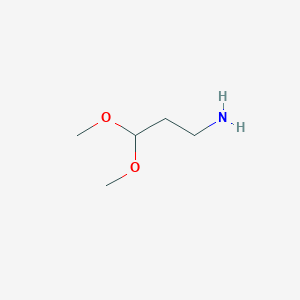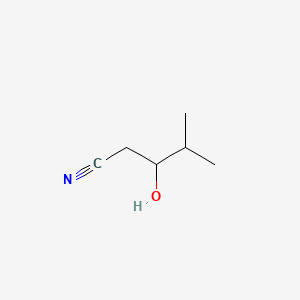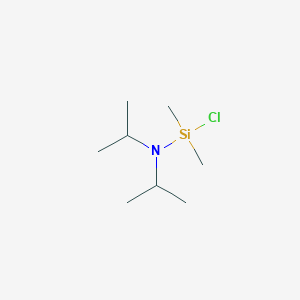
2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide, also known as 2-MNPTA, is an organic compound that has been used in scientific research due to its unique properties. 2-MNPTA is an amide, which is an organic compound that contains a carbonyl group linked to an amine group. It has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1. Optical Properties and Sensing Applications
Research on structurally related orcinolic derivatives, like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, demonstrates their potential in optical properties and sensing applications. These compounds exhibit significant changes in absorption bands upon interaction with specific ions, suggesting their utility in chemical sensing and molecular recognition technologies (B. Wannalerse et al., 2022).
2. Anticancer and Anti-inflammatory Properties
Derivatives of 2-(substituted phenoxy) acetamide have been explored for their potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogenated aromatic rings, similar in structure to the compound , have shown promising results against specific cancer cell lines and in reducing inflammation (P. Rani et al., 2014).
3. Photoreactivity in Drug Design
Studies on the photoreactivity of compounds like flutamide, which shares a nitro-aromatic moiety with the compound of interest, provide insights into the design of drugs with controlled activation or deactivation under light exposure. This knowledge is crucial in developing therapeutics with minimized side effects and improved efficacy (Y. Watanabe et al., 2015).
4. Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds contributes to the understanding of their chemical behavior and potential applications. For instance, the study of hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides can inform the synthesis of new compounds with desired properties (T. Romero et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-nitro-5-phenylthiophenylamine in the presence of a base to form the final product, 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide.", "Starting Materials": [ "2-methylphenol", "chloroacetyl chloride", "3-nitro-5-phenylthiophenylamine", "base" ], "Reaction": [ "Step 1: React 2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-(2-methylphenoxy)acetophenone.", "Step 2: React 2-(2-methylphenoxy)acetophenone with 3-nitro-5-phenylthiophenylamine in the presence of a base to form 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide." ] } | |
| 6069-06-3 | |
Fórmula molecular |
C21H18N2O4S |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H18N2O4S/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24) |
Clave InChI |
CWLVYGJMQGEDAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)










